molecular formula C6H8N2O3 B2414182 (4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione CAS No. 2567488-88-2

(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione

Cat. No. B2414182
CAS RN: 2567488-88-2
M. Wt: 156.141
InChI Key: SRSPFWOKSKHKQP-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione” is a derivative of pyrimidine . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .

Advantages and Limitations for Lab Experiments

(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, the limitations of this compound include its limited solubility in water, which can make it challenging to use in certain experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

Future Directions

For the study of (4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione include investigating its therapeutic potential, exploring its structure-activity relationship, and conducting clinical trials to determine its safety and efficacy.

Synthesis Methods

(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione can be synthesized using different methods, including the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine with diethyl oxalate, followed by cyclization with acetic anhydride. Another method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine with ethyl acetoacetate, followed by cyclization with acetic anhydride. The synthesis of this compound is a multistep process that requires careful monitoring and purification to obtain a high yield of the desired compound.

Scientific Research Applications

(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione has shown potential in scientific research applications, particularly in the field of cancer research. Research studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. In addition, this compound has been investigated for its potential as an anti-inflammatory agent.

properties

IUPAC Name

(4aR,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-5-3-1-11-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSPFWOKSKHKQP-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CO1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](CO1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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